molecular formula C14H13N3O3 B13832815 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI)

5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI)

Cat. No.: B13832815
M. Wt: 271.27 g/mol
InChI Key: XLJCGFDHAWVCSF-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is a complex organic compound with a pyrimidine core structure. This compound is characterized by the presence of a cyanophenyl group, a tetrahydro-methyl-oxo group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.

Scientific Research Applications

5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydro-methyl-oxo structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H13N3O3/c1-8-11(13(18)20-2)12(17-14(19)16-8)10-5-3-9(7-15)4-6-10/h3-6,12H,1-2H3,(H2,16,17,19)

InChI Key

XLJCGFDHAWVCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

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